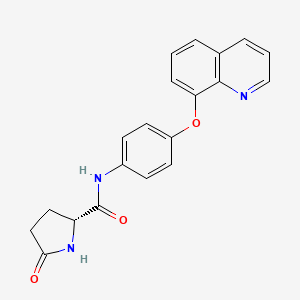![molecular formula C16H10FN3O3 B7573338 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one](/img/structure/B7573338.png)
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Apart from its anticancer and anti-inflammatory properties, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been found to have several other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the metabolism of drugs. It has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one in lab experiments is its potency. This compound has been found to be highly potent and can be used in small concentrations. However, one of the major limitations of using this compound is its solubility. It is not very soluble in water and may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the research on 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one. One of the major directions is to further investigate its anticancer properties and to develop it as a potential anticancer drug. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, research can be conducted to improve the solubility of this compound and to develop new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one is a highly potent compound that has several potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and neuroprotective properties. Although its mechanism of action is not fully understood, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Future research can be conducted to further investigate its potential applications and to develop it as a potential drug for the treatment of various diseases.
Synthesemethoden
The synthesis of 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been achieved using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 1,2,4-oxadiazole-5-amine to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4-fluorobenzamide. This intermediate is then reacted with 2-hydroxybenzoyl chloride to form the final product, 7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one.
Wissenschaftliche Forschungsanwendungen
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one has been found to have several potential applications in scientific research. One of the major applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-11-4-1-9(2-5-11)15-19-16(23-20-15)10-3-6-12-13(7-10)22-8-14(21)18-12/h1-7H,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXLRJDBXMEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)



![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-phenoxy-N-propylpyridine-4-carboxamide](/img/structure/B7573349.png)
![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)